![molecular formula C8H8N4O2 B143449 methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 126149-77-7](/img/structure/B143449.png)

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

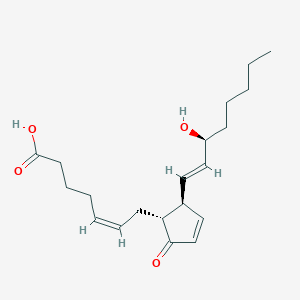

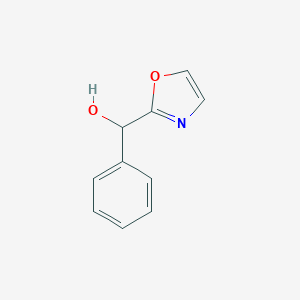

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (MPA-5-C) is a versatile organic compound used in various scientific research applications. It is a white crystalline solid with a melting point of 90-92°C. MPA-5-C is a derivative of pyrrolo[2,3-d]pyrimidine, a heterocyclic aromatic compound with a fused five-membered ring system composed of two nitrogen atoms and three carbon atoms. It has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Chemical Transformations The compound has been involved in chemical transformations, leading to the synthesis of densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. This process utilizes palladium-catalyzed cross-coupling reactions and has led to the development of novel heterocyclic systems, such as 1,3,4,6-tetraazadibenzo[cd,f]-azulene (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).

Dual Inhibitor Synthesis The compound has been used in the design and synthesis of a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), serving as an antitumor agent. This compound, designed as N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid, has demonstrated significant inhibitory effects against TS and DHFR from various sources, indicating potential as an antitumor agent (Gangjee et al., 2000).

Environmental Applications Environmentally benign syntheses have also been reported with this compound. For example, an efficient synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one was described, avoiding the use of excess Raney nickel, a common requirement in known methods. This highlights the compound's role in greener synthetic approaches (Kanamarlapudi et al., 2007).

Future Directions

Mechanism of Action

Target of Action

Methyl 4-Amino-7H-Pyrrolo[2,3-d]pyrimidine-5-Carboxylate, also known as 4-Amino-7H-Pyrrolo[2,3-d]pyrimidine-5-Carboxylic Acid Methyl Ester, has been identified to target Mycobacterium tuberculosis and kinase enzymes such as EGFR, Her2, VEGFR2, and CDK2 . These targets play crucial roles in the pathogenesis of tuberculosis and the regulation of cell proliferation and survival, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity. In the case of Mycobacterium tuberculosis, the compound displays in vitro activity against the green fluorescent protein (GFP) reporter strain . For kinase enzymes, the compound acts as an inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 .

Biochemical Pathways

The compound affects the biochemical pathways associated with the growth and survival of Mycobacterium tuberculosis and cancer cells . By inhibiting the activity of key enzymes, the compound disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and induction of apoptosis .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis and cancer cells . In the case of cancer cells, the compound induces cell cycle arrest and apoptosis, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Biochemical Analysis

Biochemical Properties

Methyl 4-Amino-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carboxylate has been found to interact with various enzymes and proteins. For instance, it has been reported to be a potent and selective inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . The compound provides ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Cellular Effects

In cellular assays, this compound has shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase, thereby preventing ATP from binding and the kinase from being activated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

Properties

IUPAC Name |

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H3,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYXVFNNUIUREC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=NC=NC(=C12)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575976 |

Source

|

| Record name | Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126149-77-7 |

Source

|

| Record name | Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

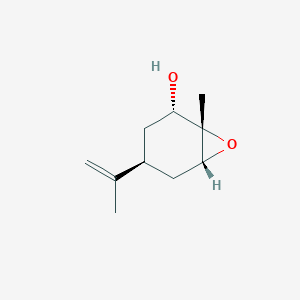

![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)